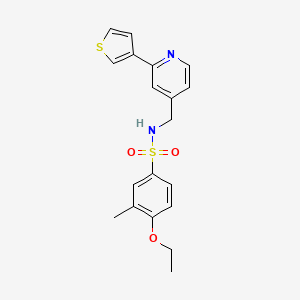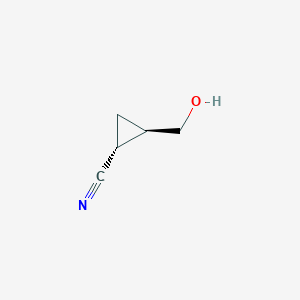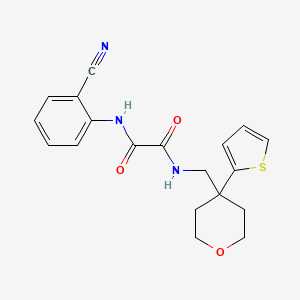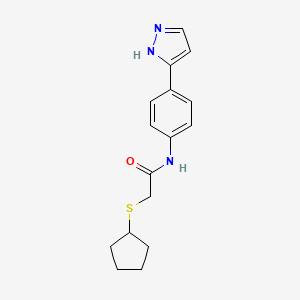![molecular formula C13H20N4O2 B2401695 N-[2-(1-Methylpyrazol-4-yl)propan-2-yl]-3-(prop-2-enoylamino)propanamide CAS No. 2201241-52-1](/img/structure/B2401695.png)
N-[2-(1-Methylpyrazol-4-yl)propan-2-yl]-3-(prop-2-enoylamino)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1-Methylpyrazol-4-yl)propan-2-yl]-3-(prop-2-enoylamino)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, pharmacology, and biochemistry. This compound, also known as "Compound A," is a potent inhibitor of a specific enzyme, which makes it a promising candidate for the development of new drugs and therapies.
作用机制
The mechanism of action of N-[2-(1-Methylpyrazol-4-yl)propan-2-yl]-3-(prop-2-enoylamino)propanamide involves the inhibition of a specific enzyme called 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme is involved in the metabolism of prostaglandins, which are important signaling molecules in the body. By inhibiting this enzyme, N-[2-(1-Methylpyrazol-4-yl)propan-2-yl]-3-(prop-2-enoylamino)propanamide can increase the levels of prostaglandins in the body, which can have various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(1-Methylpyrazol-4-yl)propan-2-yl]-3-(prop-2-enoylamino)propanamide are still being studied. However, some studies have shown that this compound can increase the levels of prostaglandins in the body, which can have various effects, including anti-inflammatory, analgesic, and anti-tumor effects. Additionally, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of using N-[2-(1-Methylpyrazol-4-yl)propan-2-yl]-3-(prop-2-enoylamino)propanamide in lab experiments is its potent inhibitory effect on 15-PGDH, which makes it a valuable tool for studying the role of this enzyme in various biological processes. Additionally, this compound has been shown to have low toxicity and good bioavailability, which makes it a promising candidate for the development of new drugs and therapies.
However, there are also some limitations to using N-[2-(1-Methylpyrazol-4-yl)propan-2-yl]-3-(prop-2-enoylamino)propanamide in lab experiments. For example, this compound is relatively expensive and difficult to synthesize, which can limit its availability for research. Additionally, the effects of this compound on other enzymes and biological processes are still not well understood, which can make it challenging to interpret the results of experiments.
未来方向
There are several future directions for research on N-[2-(1-Methylpyrazol-4-yl)propan-2-yl]-3-(prop-2-enoylamino)propanamide. One promising area of research is the development of new drugs and therapies for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, this compound could be used as a tool for studying the role of specific enzymes in various biological processes. Further research is also needed to understand the effects of this compound on other enzymes and biological processes, as well as its potential side effects and limitations.
合成方法
The synthesis of N-[2-(1-Methylpyrazol-4-yl)propan-2-yl]-3-(prop-2-enoylamino)propanamide involves several steps, including the condensation of 1-methylpyrazole-4-carboxaldehyde with isobutyraldehyde, followed by the addition of acryloyl chloride and then the reaction with 3-aminopropionitrile. The resulting intermediate is then treated with acetic anhydride and triethylamine to yield the final product.
科学研究应用
N-[2-(1-Methylpyrazol-4-yl)propan-2-yl]-3-(prop-2-enoylamino)propanamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is the development of new drugs and therapies for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its potential use as a tool for studying the role of specific enzymes in various biological processes.
属性
IUPAC Name |
N-[2-(1-methylpyrazol-4-yl)propan-2-yl]-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-5-11(18)14-7-6-12(19)16-13(2,3)10-8-15-17(4)9-10/h5,8-9H,1,6-7H2,2-4H3,(H,14,18)(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIECPXMDSADUPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN(N=C1)C)NC(=O)CCNC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-Methylpyrazol-4-yl)propan-2-yl]-3-(prop-2-enoylamino)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2401616.png)



![2-Chloro-N-[cyano-(2-methoxyphenyl)methyl]-4-fluoro-5-methylbenzamide](/img/structure/B2401620.png)
![N-(2-fluorophenyl)-4-[methyl(2-oxolanylmethyl)sulfamoyl]benzamide](/img/structure/B2401621.png)
![6-Methyl-3H-pyrazolo[3,4-d]triazin-4-one](/img/structure/B2401622.png)



![3-[[1-(3,4-Dimethoxybenzoyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2401635.png)